molecular formula C19H16N4O4S3 B12716539 Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester CAS No. 86910-95-4

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester

Cat. No.: B12716539
CAS No.: 86910-95-4
M. Wt: 460.6 g/mol
InChI Key: OIFXGSOYTZBVHD-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves multiple steps. The process typically starts with the preparation of the core thiadiazole ring, followed by the introduction of the acetyloxy and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The ester and acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and esters with acetyloxy and methoxyphenyl groups. These compounds share some structural features but may differ in their reactivity and applications.

Uniqueness

What sets Benzenecarbothioic acid, 2-(acetyloxy)-, S-(5-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

86910-95-4

Molecular Formula

C19H16N4O4S3

Molecular Weight

460.6 g/mol

IUPAC Name

[2-[[5-[(4-methoxyphenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl]sulfanylcarbonyl]phenyl] acetate

InChI

InChI=1S/C19H16N4O4S3/c1-11(24)27-15-6-4-3-5-14(15)16(25)29-19-23-22-18(30-19)21-17(28)20-12-7-9-13(26-2)10-8-12/h3-10H,1-2H3,(H2,20,21,22,28)

InChI Key

OIFXGSOYTZBVHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)SC2=NN=C(S2)NC(=S)NC3=CC=C(C=C3)OC

Origin of Product

United States

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